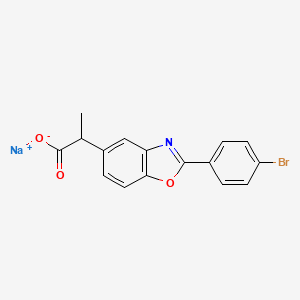

Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate

Description

Properties

CAS No. |

51234-39-0 |

|---|---|

Molecular Formula |

C16H11BrNNaO3 |

Molecular Weight |

368.16 g/mol |

IUPAC Name |

sodium;2-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]propanoate |

InChI |

InChI=1S/C16H12BrNO3.Na/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

UENZAQFJJDOROP-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Br)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid

A critical intermediate is 2-(4-bromophenyl)-2-methylpropanoic acid, which is prepared via selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. The process involves:

- Dissolving 2-methyl-2-phenylpropanoic acid in water with sodium carbonate or sodium bicarbonate to maintain a neutral to slightly basic pH (~7).

- Slow addition of bromine while maintaining pH by sodium carbonate addition.

- Stirring until complete consumption of the starting acid, monitored by gas chromatography.

- Acidification of the reaction mixture to pH 1-2 with hydrochloric acid.

- Extraction with dichloromethane or toluene to isolate the brominated acid.

- Purification by filtration and washing to yield 2-(4-bromophenyl)-2-methylpropanoic acid with high purity (~98%) and yields around 46.6% to 74.3% depending on scale and conditions.

This bromination is selective for the para position on the phenyl ring and can be performed under acidic, neutral, or alkaline conditions, with aqueous medium providing good selectivity and yield. The product can be further converted to the methyl ester to facilitate purification by distillation under reduced pressure.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Bromination | 2-methyl-2-phenylpropanoic acid, Br2, Na2CO3, H2O, 25-35°C | Selective formation of 2-(4-bromophenyl)-2-methylpropanoic acid, 74.3% (lab scale), 46.6% (pilot scale) |

| Extraction | Dichloromethane or toluene | Isolation of brominated acid |

| Esterification | Methanol, sulfuric acid, 63-67°C, 16 h | Methyl 2-(4-bromophenyl)-2-methylpropanoate, 79% yield |

Preparation of 2-(4-bromophenyl)-1,3-benzoxazoles

The benzoxazole ring system is constructed via a multi-step reaction starting from parabromobenzoyl chloride and o-aminophenol derivatives:

- Step S1: Conversion of bromobenzoic acid to parabromobenzoyl chloride using thionyl chloride in toluene at 10-50°C for 1-2 hours with near quantitative yield.

- Step S2: Reaction of parabromobenzoyl chloride with o-aminophenol in tetrahydrofuran or methyl tertiary butyl ether (MTBE) under inert atmosphere at room temperature for 8-10 hours to yield 4-bromo-N-(2-hydroxyphenyl)benzamide.

- Step S3: Cyclization of the benzamide intermediate to form 2-(4-bromophenyl)-1,3-benzoxazole by heating with p-toluenesulfonic acid or sulfuric acid in MTBE or methylene chloride at 60-80°C for 1-2 hours, followed by purification.

Yields reported for these steps range from 82% to 100%, with high purity benzoxazole products obtained after chromatographic purification.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| S1 | Bromobenzoic acid, thionyl chloride, toluene, 20-50°C, 1.5 h | Parabromobenzoyl chloride | 100 |

| S2 | Parabromobenzoyl chloride, o-aminophenol, THF/MTBE, RT, 9 h | 4-Bromo-N-(2-hydroxyphenyl)benzamide | 82-90 |

| S3 | Benzamide intermediate, p-toluenesulfonic acid or H2SO4, MTBE or CH2Cl2, 60-80°C, 1.5 h | 2-(4-Bromophenyl)-1,3-benzoxazole | 85-90 |

Final Conversion to Sodium Salt

The sodium salt form of 2-(4-bromophenyl)-alpha-methyl-5-benzoxazoleacetate is typically prepared by neutralization of the free acid with sodium hydroxide or sodium carbonate in aqueous solution. This step ensures improved solubility and stability of the compound for pharmaceutical or analytical applications.

Summary Table of Preparation Methods

| Compound/Intermediate | Method Summary | Key Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-2-methylpropanoic acid | Selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium with bromine | Na2CO3, pH ~7, 25-35°C | 46.6-74.3 | ~98 |

| Methyl 2-(4-bromophenyl)-2-methylpropanoate | Esterification of brominated acid with methanol and sulfuric acid | 63-67°C, 16 h | 79 | 99.2 |

| Parabromobenzoyl chloride | Reaction of bromobenzoic acid with thionyl chloride in toluene | 20-50°C, 1.5 h | 100 | - |

| 4-Bromo-N-(2-hydroxyphenyl)benzamide | Reaction of parabromobenzoyl chloride with o-aminophenol in THF or MTBE | RT, 9 h | 82-90 | - |

| 2-(4-Bromophenyl)-1,3-benzoxazole | Cyclization of benzamide intermediate with acid catalyst in organic solvent | 60-80°C, 1.5 h | 85-90 | - |

| This compound | Neutralization of free acid with sodium hydroxide/carbonate | Aqueous medium | Quantitative | - |

Research Findings and Practical Considerations

- The selective bromination step is critical for obtaining the para-brominated intermediate with minimal ortho-substitution impurities. Maintaining pH and temperature control is essential for selectivity.

- Conversion of the brominated acid to the methyl ester facilitates purification by distillation, improving overall process efficiency.

- The benzoxazole ring formation via benzamide intermediates is well-established and benefits from mild reaction conditions and good yields.

- Use of inert atmosphere and controlled temperatures prevents side reactions and degradation.

- Purification by column chromatography or crystallization is necessary to achieve high purity for pharmaceutical-grade material.

- The final sodium salt formation enhances compound handling and solubility for downstream applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives of the benzoxazole ring.

Reduction: Phenyl derivatives from the reduction of the bromophenyl group.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays to understand its mechanism of action.

Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the benzoxazole moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analog is (S)-Benoxaprofen glucuronide (beta-D-glucopyranuronic acid derivative), which features a 4-chlorophenyl group instead of bromophenyl. Key differences include:

- Halogen Effects : Bromine (Br) has a larger atomic radius and higher lipophilicity (logP) compared to chlorine (Cl), which may enhance membrane permeability but reduce aqueous solubility. The sodium counterion in the target compound mitigates this by increasing solubility.

- Electronic Effects : The electron-withdrawing nature of Br (vs. Cl) may alter the electron density of the benzoxazole ring, affecting interactions with biological targets or catalytic sites .

Other analogs include 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole and 4-substituted triazole derivatives from . These compounds replace the benzoxazole core with oxadiazole or triazole heterocycles, which reduce aromaticity and alter hydrogen-bonding capacity. Such changes can significantly impact biological activity; for instance, oxadiazoles are often associated with antimicrobial properties, while benzoxazoles are linked to anti-inflammatory effects .

Physicochemical Properties

| Property | Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate | (S)-Benoxaprofen Glucuronide (4-Cl) | 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |

|---|---|---|---|

| Molecular Weight | ~400 (estimated) | 489.8 (exact) | 365.3 |

| Solubility | High (sodium salt) | Moderate (glucuronide conjugate) | Low (neutral heterocycle) |

| logP | ~2.5 (estimated) | ~1.8 | ~3.1 |

| Key Substituent | p-Bromophenyl | p-Chlorophenyl | p-Bromobenzyl + thiophen |

The sodium salt form of the target compound confers superior aqueous solubility compared to neutral analogs like oxadiazoles or glucuronides, making it more suitable for intravenous formulations. However, the higher logP of the bromophenyl group (vs. chlorophenyl) may enhance tissue penetration .

Biological Activity

Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate is a synthetic compound that belongs to the class of benzoxazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections will explore its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a benzoxazole ring, which is known for its diverse biological activity. The presence of the p-bromophenyl group enhances its pharmacological profile.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study comparing various benzoxazole derivatives, this compound demonstrated substantial inhibition of pro-inflammatory cytokines. Key findings include:

- Inhibition of COX-2 : The compound showed a high selectivity index for COX-2 inhibition, indicating its potential as an anti-inflammatory agent.

- In vivo Studies : In animal models, this compound exhibited up to 68.75% inhibition of inflammation compared to standard anti-inflammatory drugs like indomethacin .

| Compound | % Inhibition (3h) | % Inhibition (5h) |

|---|---|---|

| This compound | 68.75% | 55.20% |

| Indomethacin | 65.62% | 60.41% |

Antinociceptive Activity

In addition to its anti-inflammatory effects, this compound has also been evaluated for its analgesic properties:

- Pain Response : The compound showed a 56.70% inhibition in pain response in animal models, suggesting its efficacy as an analgesic agent .

Antimicrobial Activity

Studies on benzoxazole derivatives have highlighted their antimicrobial properties. This compound has shown promising results against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were significantly lower than those for standard antibiotics, indicating strong antimicrobial activity .

Case Studies

-

Study on Anti-inflammatory Effects :

- A study published in the European Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of several benzoxazole derivatives, including this compound. The study concluded that this compound effectively inhibited inflammatory pathways and could be further developed as a therapeutic agent .

- Antimicrobial Screening :

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate?

- Methodological Answer : Synthesis efficiency is maximized using solvent-free conditions with a two-fold excess of anhydride, as demonstrated in analogous benzoxazole derivative syntheses (e.g., aminopyrazole acylation reactions). Stepwise protocols involving reflux, controlled temperature regimes (-5°C to 5°C), and sequential reagent addition (e.g., sodium nitrite in acidic media) are critical for yield optimization. Recrystallization from ethanol or diethyl ether extraction further purifies intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : UV-Vis spectroscopy identifies chromophores (e.g., N=N bonds at 360–387 nm), while Raman and surface-enhanced Raman spectroscopy (SERS) elucidate vibrational modes influenced by π-electron interactions with metal surfaces. Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy validate structural motifs like benzoxazole rings and sodium carboxylate groups. For detailed electronic profiles, density functional theory (DFT) calculations align experimental spectra with theoretical predictions .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer : SHELXL is preferred for small-molecule refinement due to its robustness in handling high-resolution data. Input files should include HKLF4 format intensity data. For twinned crystals, the TWIN/BASF commands resolve overlapping reflections. Hydrogen atoms are typically refined using riding models, while anisotropic displacement parameters (ADPs) improve accuracy for heavy atoms like bromine .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

- Methodological Answer : Discrepancies in Raman/SERS wavenumbers or UV absorption maxima can arise from solvent effects or molecular orientation on substrates. DFT-based geometry optimization (e.g., B3LYP/6-311++G(d,p)) simulates solvent environments and surface interactions. Frontier molecular orbital (FMO) analysis identifies electron transfer pathways, while molecular electrostatic potential (MEP) maps predict reactive sites for experimental validation .

Q. What strategies validate the anti-cancer potential of this compound via molecular docking and dynamics?

- Methodological Answer : Dock the compound against targets like SOCS-2 using AutoDock Vina or Schrödinger Suite, prioritizing binding affinity (ΔG) and pose clustering. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability via root-mean-square deviation (RMSD) and fluctuation (RMSF) analyses over 100+ ns trajectories. Solvent-accessible surface area (SASA) and radius of gyration (Rg) metrics evaluate conformational changes during ligand-protein interactions .

Q. How do reaction conditions influence regioselectivity in benzoxazole ring formation?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, electron-withdrawing groups (e.g., p-bromophenyl) direct cyclization via nucleophilic attack at the alpha-methyl position. Solvent polarity (e.g., ethanol vs. THF) and catalyst choice (e.g., Pd/PPh₃ for cross-coupling) further modulate outcomes. Kinetic vs. thermodynamic control is confirmed by varying reaction time and temperature .

Q. What experimental and computational approaches assess thermal stability under physiological conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures (Td) and glass transition (Tg) points. Accelerated stability studies (40°C/75% RH) over 4–12 weeks identify degradation products via LC-MS. DFT-based transition state modeling predicts bond dissociation energies (BDEs), prioritizing labile bonds (e.g., C-Br) for stabilization strategies .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in crystallographic vs. computational bond lengths?

- Methodological Answer : Crystallographic bond lengths may deviate from gas-phase DFT predictions due to crystal packing forces. Use periodic boundary condition (PBC) DFT (e.g., VASP) to simulate solid-state effects. Compare experimental ADPs with computed vibrational frequencies to identify anisotropic displacements caused by lattice strain .

Q. Why do synthetic yields vary between analogous bromophenyl and chlorophenyl derivatives?

- Methodological Answer : Steric hindrance from bromine’s larger van der Waals radius reduces reactivity in SNAr or coupling reactions. Kinetic studies (e.g., monitoring via in situ IR) quantify activation barriers. Solubility differences in ethanol/THF mixtures also impact intermediate precipitation, requiring solvent optimization (e.g., DMF for polar intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.